3-(aminomethyl)-N-methylbenzamide
Overview
Description
The compound 3-(aminomethyl)-N-methylbenzamide is closely related to 3-aminobenzamide (3AB), which is a known inhibitor of poly-(ADP-ribose) polymerase. This enzyme is involved in DNA repair processes, and its inhibition by 3AB has been studied in various contexts, including its interaction with alkylating agents and its role in inflammation and DNA synthesis inhibition .
Synthesis Analysis
While the specific synthesis of 3-(aminomethyl)-N-methylbenzamide is not detailed in the provided papers, a related synthesis process is described for quinazoline-2,4(1H,3H)-diones from o-aminobenzamides and CO2 at atmospheric pressure and room temperature . This method is metal-free and allows for variations in functional groups, indicating potential for the synthesis of a wide range of related compounds, including 3-(aminomethyl)-N-methylbenzamide.
Molecular Structure Analysis
The molecular structure of compounds similar to 3-(aminomethyl)-N-methylbenzamide has been characterized using various spectroscopic methods, including 1H NMR, 13C NMR, IR, and GC-MS, as well as X-ray analysis . These techniques are crucial for confirming the composition and structure of such compounds, which is essential for understanding their chemical behavior and potential applications.
Chemical Reactions Analysis
3-Aminobenzamide, a compound structurally related to 3-(aminomethyl)-N-methylbenzamide, has been shown to interact with alkylating agents, affecting the frequency of sister chromatid exchanges (SCEs) in cells . It also appears to modulate the balance between excision and ligation during DNA repair, affecting the rate of ligation in human fibroblasts . These interactions highlight the importance of the chemical structure in determining the biological activity of the compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-(aminomethyl)-N-methylbenzamide can be inferred from studies on 3-aminobenzamide. As an inhibitor of poly (ADP-ribose) synthase, 3AB exhibits potent anti-inflammatory effects, which may be related to its ability to reduce neutrophil recruitment into the inflammatory site . Additionally, 3AB does not affect radiation-induced inhibition of DNA synthesis, suggesting specificity in its mode of action . The compound's interactions with DNA and its role in cellular processes are influenced by its physical and chemical properties, which are crucial for its biological effects.
Scientific Research Applications
DNA Repair and Cytotoxicity
Poly(ADP-ribose) Synthesis and DNA Repair : 3-Aminobenzamide, a similar compound, has been used to study the role of poly(ADP-ribose) in DNA repair, especially in the context of cellular response to DNA damage. However, its effectiveness and specificity in this role are debated due to paradoxical results and potential nonspecific toxic side effects at higher concentrations (Cleaver, Milam, & Morgan, 1985).
Modification of Cellular Responses to DNA Damaging Agents : It has been observed that 3-aminobenzamide can enhance the toxic effects of certain DNA-damaging agents like ethyl methanesulfonate and methyl methanesulfonate, underscoring the importance of poly ADP-ribosyl synthetase in the repair of DNA damage and chemical induction of cellular transformation (Lubet et al., 1984).
Influence on DNA Precursor Metabolism : Research has shown that 3-aminobenzamide can significantly impact DNA precursor metabolism, indicating that its inhibition of poly(ADP-ribose) synthetase may not be highly specific, affecting other metabolic processes as well (Milam, Thomas, & Cleaver, 1986).
Therapeutic Applications
Potential in Psycho- and Neurotropic Treatments : Compounds similar to 3-(aminomethyl)-N-methylbenzamide have been studied for their psycho- and neurotropic properties, with some showing promising sedative, anti-anxiety, anti-amnesic, and antihypoxic effects (Podolsky, Shtrygol’, & Zubkov, 2017).
Cardiovascular Properties : A related compound, 3-[[[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl]methyl]-amino-N- methylbenzamide, has been investigated for its cardiovascular activities, showing potential as an anti-ulcer drug with effects on blood flow and cardiac contractility (Hirohashi et al., 1993).
Safety and Hazards
Future Directions
Research involving similar compounds has been directed towards improving the performance and stability of perovskite solar cells . The use of “3-(aminomethyl)pyridine” in post-growth treatment of perovskite films has been reported . This suggests potential future directions for “3-(aminomethyl)-N-methylbenzamide” in similar applications.
Mechanism of Action
Target of Action
3-(Aminomethyl)-N-methylbenzamide is a complex organic compound Similar compounds have been found to target proteins and enzymes in the body . These targets play crucial roles in various biological processes, including cellular metabolism, signal transduction, and immune response .
Mode of Action
It can be inferred from related compounds that it may interact with its targets through covalent bonding . This interaction could lead to changes in the target’s function, potentially altering cellular processes .
Biochemical Pathways
Similar compounds have been found to impact various metabolic pathways, including those involving carbohydrates, lipids, and amino acids . These pathways are crucial for energy production, cellular structure, and various other biological functions .
Pharmacokinetics
Similar compounds have been found to exhibit concentration-dependent activity, suggesting that the bioavailability of these compounds may be influenced by their concentration in the body .
Result of Action
Similar compounds have been found to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer effects . These effects are likely the result of the compound’s interaction with its targets and its impact on various biochemical pathways .
properties
IUPAC Name |
3-(aminomethyl)-N-methylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-11-9(12)8-4-2-3-7(5-8)6-10/h2-5H,6,10H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSZORFNLDLXHCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC(=C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50588323 | |
Record name | 3-(Aminomethyl)-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50588323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(aminomethyl)-N-methylbenzamide | |
CAS RN |
515131-51-8 | |
Record name | 3-(Aminomethyl)-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50588323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Aminomethyl)-N-methylbenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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